molecular formula C10H16F3N3O B13718620 (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B13718620
M. Wt: 251.25 g/mol
InChI Key: DRPXVVQADQGDMX-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-aminoazetidine with 4-(trifluoromethyl)piperidine in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the combination of its azetidine and piperidine rings with a trifluoromethyl group

Properties

Molecular Formula

C10H16F3N3O

Molecular Weight

251.25 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C10H16F3N3O/c11-10(12,13)7-1-3-15(4-2-7)9(17)16-5-8(14)6-16/h7-8H,1-6,14H2

InChI Key

DRPXVVQADQGDMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)N2CC(C2)N

Origin of Product

United States

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